molecular formula C10H12BrClN2O B567211 5-Bromo-N-(tert-butyl)-2-chloronicotinamide CAS No. 1247217-76-0

5-Bromo-N-(tert-butyl)-2-chloronicotinamide

Cat. No.: B567211
CAS No.: 1247217-76-0
M. Wt: 291.573
InChI Key: QDBVAAOVFJTMQA-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-chloronicotinamide is an organic compound with the molecular formula C₁₀H₁₃BrClN₂O It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)-2-chloronicotinamide typically involves the reaction of 5-bromonicotinonitrile with tert-butyl acetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)-2-chloronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-chloronicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-chloronicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-tert-butyl-2-chlorobenzamide: Similar in structure but with a benzamide instead of a nicotinamide moiety.

    5-Bromo-N-tert-butyl-2-thiophenesulfonamide: Contains a thiophene ring instead of a nicotinamide ring.

Uniqueness

5-Bromo-N-(tert-butyl)-2-chloronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-N-tert-butyl-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-10(2,3)14-9(15)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVAAOVFJTMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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